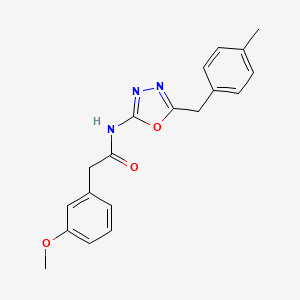

2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

The compound 2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methylbenzyl group and an acetamide side chain bearing a 3-methoxyphenyl moiety. This structure combines electron-donating (methoxy) and lipophilic (methylbenzyl) groups, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13-6-8-14(9-7-13)12-18-21-22-19(25-18)20-17(23)11-15-4-3-5-16(10-15)24-2/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKNAIMJNOKMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole with 4-methylbenzyl chloride under basic conditions to produce the target compound.

Chemical Reactions Analysis

2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology: It has been investigated for its potential to inhibit specific enzymes and proteins involved in disease pathways.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π stacking interactions with protein residues, further enhancing its binding affinity.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Analogs in exhibit high melting points (>200°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking. The target compound’s 4-methylbenzyl group may lower its melting point slightly due to increased hydrophobicity .

- Spectral Characteristics : IR and NMR data () highlight key functional groups. For example, C–S vibrations in thioacetamide analogs (e.g., 14a ) appear near 621 cm⁻¹, while the target compound’s acetamide carbonyl stretch would likely occur near 1650–1700 cm⁻¹ .

Data Tables

Table 1: Comparison of Structural Analogs

Biological Activity

2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a methoxyphenyl group and an oxadiazole ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the oxadiazole ring : This is achieved through the reaction of hydrazides with carboxylic acids or their derivatives.

- Acetamide formation : The final product is obtained by acylating the amine with acetic anhydride or acetyl chloride.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, a study published in 2023 investigated the antibacterial activity of various oxadiazole derivatives, including our compound of interest. The results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was also assessed using in vitro models. The compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. The results showed a significant reduction in nitric oxide levels at concentrations above 10 µM.

Anticancer Activity

In vitro cytotoxicity assays against various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits dose-dependent cytotoxic effects. The IC50 values were determined to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells. This indicates that the compound has potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Properties : A conference paper presented in June 2023 highlighted the synthesis and biological evaluation of several oxadiazole derivatives, including our compound. The study concluded that these compounds could be developed further as effective antimicrobial agents.

- Cytotoxicity Evaluation : Another study focused on evaluating the cytotoxic effects of various substituted oxadiazoles on cancer cell lines. The findings indicated that structural modifications significantly affect biological activity, suggesting avenues for further optimization of our compound.

Q & A

Q. What are the standard synthetic routes for 2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A common approach includes:

- Step 1 : Condensation of 4-methylbenzyl hydrazine with a carboxylic acid derivative (e.g., 3-methoxyphenylacetic acid chloride) to form a hydrazide intermediate.

- Step 2 : Cyclization of the hydrazide with a dehydrating agent (e.g., POCl₃ or PPA) to generate the oxadiazole ring.

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product .

Key reaction conditions include inert atmospheres (N₂/Ar), controlled temperatures (70–100°C), and solvents like DMF or THF .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- 1H/13C NMR : To confirm the integration of aromatic protons (e.g., methoxy groups at δ ~3.8 ppm) and oxadiazole ring carbons (~160–165 ppm) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS showing [M+H]+ peaks) .

- IR Spectroscopy : To identify functional groups like amide C=O (~1660 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

TLC is used to monitor reaction progress, with hexane/ethyl acetate as a common solvent system .

Q. How do functional groups in this compound influence its reactivity and stability?

- Methoxy Group (3-OCH₃) : Enhances electron-donating effects on the phenyl ring, increasing susceptibility to electrophilic substitution.

- Oxadiazole Ring : Stabilizes the structure via aromaticity but can undergo ring-opening under strong acidic/basic conditions.

- Acetamide Linker : Participates in hydrogen bonding, influencing solubility and biological interactions .

Stability studies (pH, temperature) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control : Higher yields are reported at 80–90°C during cyclization (vs. room temperature) .

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate reaction kinetics .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Statistical methods like Design of Experiments (DoE) can identify critical variables (e.g., molar ratios, reaction time) .

Q. What methodologies resolve contradictions in reported biological activity data?

- Dose-Response Studies : Establish EC50/IC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate specific vs. off-target effects .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 4-methylbenzyl with cyclohexyl) to isolate structure-activity relationships .

- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out false positives from metabolite interference .

Q. What strategies are employed to study the compound’s mechanism of action?

- Molecular Docking : Predict binding affinities to targets like COX-2 or EGFR using software (AutoDock, Schrödinger) .

- In Vitro Kinase Assays : Measure inhibition of specific kinases (e.g., MAPK) via fluorescence-based protocols .

- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways affected by treatment .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- pH Stability : Hydrolysis of the acetamide bond occurs at pH < 3 or > 10, requiring buffered formulations for in vivo studies .

- Thermal Degradation : DSC/TGA analysis shows decomposition above 200°C, suggesting storage at 4°C for long-term stability .

- Light Sensitivity : UV-vis studies indicate photodegradation; amber glass vials are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.